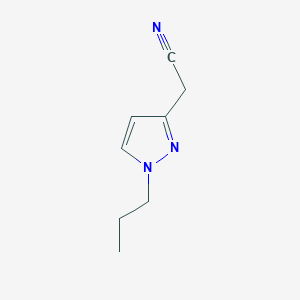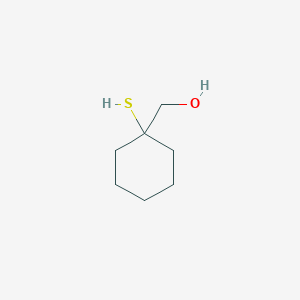
1-Mercapto-1,1-pentamethylenethan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Mercapto-1,1-pentamethylenethan-2-ol, also known as MPME, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPME is a thiol compound that contains a hydroxyl group, which makes it a versatile compound for various applications.
Aplicaciones Científicas De Investigación
Aroma Compound Research
1-Mercapto-1,1-pentamethylenethan-2-ol's derivatives have been studied for their role as powerful aroma compounds. For instance, 3-Mercapto-2-methylpentan-1-ol was detected in raw onions and identified through MS and (1)H NMR measurement. Its flavor quality varies with concentration, presenting a meat broth, sweaty, onion, and leek-like odor at low concentrations. This has led to a proposed formation pathway from raw onions, suggesting its potential in flavor research and food industry applications (Widder et al., 2000).
Odor Threshold and Quality Study
Research on mercaptoalkanols, including compounds related to 1-Mercapto-1,1-pentamethylenethan-2-ol, has revealed that sensory properties are strongly influenced by molecular structure. For instance, a study found that the olfactory power of thiols was enhanced by certain structural modifications, providing insights into how molecular variations can impact odor perception. This could be significant in the development of new fragrances and odorants (Polster & Schieberle, 2017).
Chemical Synthesis Applications
The compound's derivatives have been utilized in chemical synthesis processes. For example, 1-mercapto-3-yn-2-ols were converted into thiophenes using a palladium-catalyzed heterocyclodehydration method. This illustrates the compound’s role in facilitating the synthesis of complex organic structures, which could have applications in pharmaceuticals and material science (Gabriele et al., 2012).
Sensor Development
The derivatives of 1-Mercapto-1,1-pentamethylenethan-2-ol have been used in sensor development. For example, amperometric sensors based on mercaptopyridine-montmorillonite intercalation compounds were studied. These sensors utilize the functional properties derived from the mercapto group, indicating potential use in environmental monitoring and analytical chemistry (Colilla et al., 2005).
Environmental and Biological Research
This compound has also been used in environmental and biological research. In one study, mercapto-2-ethanol was examined as a reducing agent for methanogens, demonstrating its utility in studying microbial metabolism and its response to various inorganic sulfur compounds. This has implications for understanding microbial processes in natural and industrial settings (Bhatnagar et al., 1984).
Direcciones Futuras
“1-Mercapto-1,1-pentamethylenethan-2-ol” and similar mercapto compounds are expected to find more sophisticated applications in the future. They have recently been used in the manufacturing of polyvalent mercaptans . Additionally, the synthesis of 3-substituted-4-amino-5-mercapto [1,2,4]triazoles and bis-[4-amino-5-mercapto [1,2,4]triazoles] from 2000 until mid-2020 has been highlighted, indicating ongoing interest in this field .
Propiedades
IUPAC Name |
(1-sulfanylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIKKGRVMUVRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

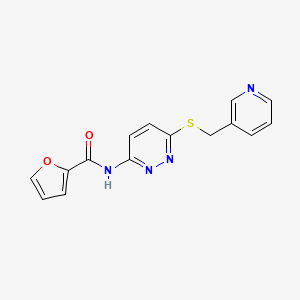
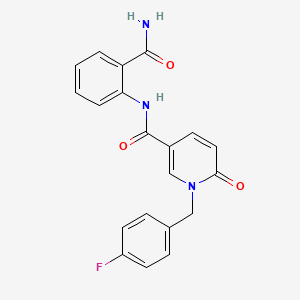
![2-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2908847.png)
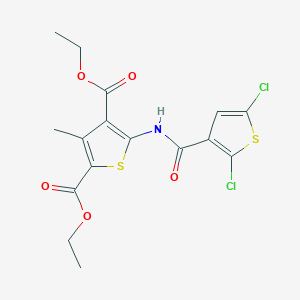
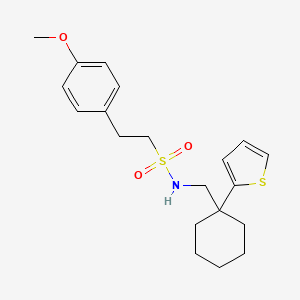
![4-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2908851.png)
![4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2908852.png)
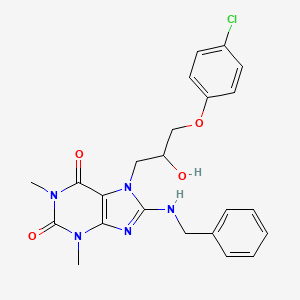
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2908855.png)

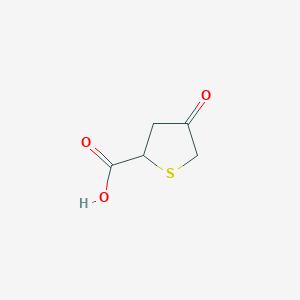
![2-methyl-3-[pyrrolidin-1-yl(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2908861.png)
![6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2908864.png)
